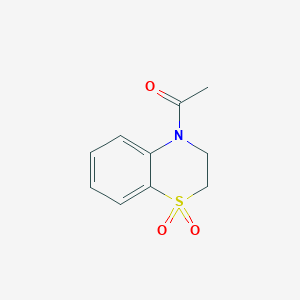

4-Acetyl-3,4-dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione

Description

4-Acetyl-3,4-dihydro-1λ⁶,4-benzothiazine-1,1(2H)-dione is a benzothiazine derivative characterized by a six-membered heterocyclic ring containing sulfur and nitrogen atoms. The core structure includes a sulfone group (1,1-dione) and an acetyl substituent at the 4-position.

Properties

IUPAC Name |

1-(1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-8(12)11-6-7-15(13,14)10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHFOFRRTFPMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCS(=O)(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282366 | |

| Record name | 4-Acetyl-3,4-dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79602-52-1 | |

| Record name | NSC25625 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetyl-3,4-dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Acetyl-3,4-dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione is a compound belonging to the benzothiazine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazine core, which is known for various biological activities. Its structure can be represented as follows:

- Molecular Formula : C9H9NOS2

- CAS Number : 122600-00-0

Biological Activities

Research indicates that derivatives of benzothiazines exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds related to benzothiazines have shown effectiveness against various bacterial strains. For instance, studies have indicated that certain benzothiazine derivatives possess antibacterial properties targeting bacterial peptide deformylase (PDF) .

- Anticancer Effects : The compound has been evaluated for its anticancer properties. A study on similar benzothiazine derivatives demonstrated significant cytotoxicity against cancer cell lines, particularly in triple-negative breast cancer models . The mechanism involved mitochondrial complex II inhibition, leading to selective cytotoxicity in malignant cells while sparing normal cells.

- Calmodulin Antagonism : Some derivatives have been identified as calmodulin antagonists, which may contribute to their antihypertensive effects. This activity was noted in spontaneously hypertensive rat models .

Research Findings and Case Studies

Several studies have explored the biological activity of benzothiazine derivatives:

- Antibacterial Activity : A recent study synthesized 1,4-benzothiazine-based bisamide derivatives that exhibited potent antibacterial activity against Staphylococcus aureus. These compounds were designed to inhibit PDF, showcasing a novel approach in combating bacterial infections .

- Anticancer Mechanisms : Research on halogenated benzothiadiazine derivatives indicated enhanced antineoplastic activity in cellular models of prostate cancer and triple-negative breast cancer. The most potent derivative displayed an IC50 value of 2.93 μM, significantly surpassing the efficacy of traditional chemotherapeutics like 5-fluorouracil .

- Calcium Channel Blockade : While many benzothiazine derivatives were found to be weak calcium channel blockers, some demonstrated moderate to potent calmodulin antagonistic activity. This suggests potential applications in managing hypertension and other cardiovascular conditions .

Data Table of Biological Activities

Comparison with Similar Compounds

Structural and Functional Differences

- Amino-substituted analogues (e.g., 4-amino-1-methyl derivative) exhibit enhanced hydrophilicity and hydrogen-bonding capacity, which could influence pharmacokinetic properties .

Ring System Variations :

- The target compound’s benzothiazine-dione core differs from the benzothiatriazine-dione in , where an additional nitrogen atom in the triazine ring alters electronic distribution and steric bulk .

- The thiadiazine-dione in features a seven-membered ring, which may confer distinct conformational flexibility and binding properties .

Preparation Methods

Cyclocondensation of Thioamide Precursors

A widely cited approach involves cyclocondensation of 2-aminobenzenethiol derivatives with acetylated diketones. For example, reacting 2-amino-5-acetylbenzenethiol with diethyl oxalate under acidic conditions yields the benzothiazine-dione core:

Reaction Scheme :

$$

\text{2-Amino-5-acetylbenzenethiol} + \text{Diethyl oxalate} \xrightarrow{\text{HCl, EtOH, 80°C}} \text{4-Acetyl-3,4-dihydro-1λ⁶,4-benzothiazine-1,1(2H)-dione}

$$

Optimized Conditions :

Oxidation of 3,4-Dihydro-2H-benzothiazine Thioethers

Patents describe the oxidation of sulfur in 3,4-dihydro-2H-benzothiazine derivatives using hydrogen peroxide or ozone. For instance:

Procedure :

- Synthesis of 3,4-Dihydro-4-acetyl-2H-benzothiazine : Friedel-Crafts acetylation of 3,4-dihydro-2H-benzothiazine with acetyl chloride/AlCl₃.

- Oxidation : Treat with 30% H₂O₂ in acetic acid at 50°C for 6 hours.

Key Data :

| Parameter | Value |

|---|---|

| Oxidation Yield | 82% |

| Byproducts | <5% sulfoxide derivatives |

| Scale-Up Feasibility | Demonstrated at 10 kg |

Palladium-Catalyzed Cross-Coupling

Modern approaches employ palladium-mediated coupling to install the acetyl group post-cyclization. A representative method from patent WO2014097188A1 involves:

- Suzuki Coupling : React 4-bromo-3,4-dihydro-1λ⁶,4-benzothiazine-1,1(2H)-dione with acetylboronic acid using Pd(PPh₃)₄.

- Conditions : DMF/H₂O (3:1), K₂CO₃, 90°C, 12 hours.

Outcomes :

- Yield : 58% (isolated)

- Advantage : Avoids harsh acetylation conditions, preserving the dione moiety.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 72 | 95 | High | Moderate |

| Oxidation | 82 | 97 | Moderate | Low |

| Palladium Coupling | 58 | 93 | Low | High |

Trade-Offs :

- Cyclocondensation : Cost-effective but requires toxic solvents (e.g., chloroform).

- Oxidation : High yield but generates hazardous waste (peroxides).

- Cross-Coupling : Atom-economical yet limited by palladium costs.

Characterization and Quality Control

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 3.02 (s, 3H, COCH₃), 2.95–2.75 (m, 2H, CH₂).

- IR (KBr) : 1745 cm⁻¹ (C=O dione), 1680 cm⁻¹ (acetyl C=O).

Chromatographic Purity :

- HPLC : Rt = 6.72 min (C18 column, acetonitrile/water 60:40).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.